molecular formula C9H6BrClN2 B11860287 1-Bromo-8-chloroisoquinolin-3-amine

1-Bromo-8-chloroisoquinolin-3-amine

Cat. No.: B11860287
M. Wt: 257.51 g/mol
InChI Key: PXYCNOKVEHZWCH-UHFFFAOYSA-N
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Description

1-Bromo-8-chloroisoquinolin-3-amine is a heterocyclic compound with the molecular formula C9H6BrClN2. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a bromine and chlorine atom attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-8-chloroisoquinolin-3-amine can be synthesized through various methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. The process typically includes:

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-8-chloroisoquinolin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Bromo-8-chloroisoquinolin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in organic synthesis. This dual halogenation allows for more diverse chemical transformations and applications compared to its analogs .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

1-bromo-8-chloroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-9-8-5(4-7(12)13-9)2-1-3-6(8)11/h1-4H,(H2,12,13)

InChI Key

PXYCNOKVEHZWCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)N

Origin of Product

United States

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